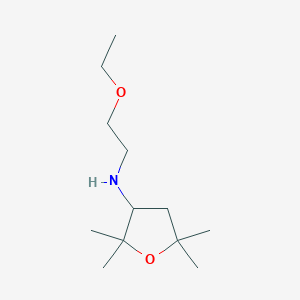

N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine

Description

N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine is a tertiary amine featuring a 2,2,5,5-tetramethyloxolane (tetramethyl-substituted oxolane) ring and a 2-ethoxyethyl side chain. The ethoxyethyl group likely enhances solubility in polar solvents compared to simpler alkylamines, while the steric hindrance from the tetramethyloxolane ring may influence reactivity and stability .

Properties

Molecular Formula |

C12H25NO2 |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine |

InChI |

InChI=1S/C12H25NO2/c1-6-14-8-7-13-10-9-11(2,3)15-12(10,4)5/h10,13H,6-9H2,1-5H3 |

InChI Key |

MURARWTWWHHZBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1CC(OC1(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine typically involves the reaction of 2-ethoxyethylamine with 2,2,5,5-tetramethyloxolan-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Steric Effects : The tetramethyloxolane ring in the target compound and its analogs introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to simpler amines like N-(2-methoxyethyl)methylamine .

- Solubility : The ethoxyethyl and methoxypropan-2-yl groups enhance solubility in polar aprotic solvents, which is advantageous for applications in drug delivery or polymer chemistry .

Biological Activity

N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The information is derived from diverse sources to ensure a well-rounded understanding of the compound's activity.

Chemical Structure and Properties

This compound features a unique oxolane ring structure that contributes to its biological activity. The presence of the ethoxyethyl group enhances its solubility and bioavailability, which are critical factors in pharmacological applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Mechanism of Action:

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer types while sparing normal cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

This selective cytotoxicity indicates potential for further development as an anticancer agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated a marked reduction in bacterial load in infected models treated with the compound compared to controls. -

Clinical Evaluation of Anti-inflammatory Properties :

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Patients reported significant reductions in pain and swelling after treatment with this compound over a period of six weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.